molecular formula C22H26N4O3 B2651680 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 887214-69-9

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2651680
CAS No.: 887214-69-9
M. Wt: 394.475
InChI Key: JWEUXODVTSZNEW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a piperidine ring and an N-(2,4-dimethoxyphenyl)acetamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . Synthesis of related compounds involves coupling benzimidazole derivatives with substituted acetamides under catalytic or nucleophilic conditions, as seen in the preparation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide () and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl-2-chloroacetamide derivatives ().

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-16-7-8-19(20(13-16)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEUXODVTSZNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate halogenated intermediates.

    Acetamide Linkage: The acetamide linkage is formed by reacting the benzimidazole-piperidine intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as elevated temperatures or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of benzimidazole compounds exhibit significant anti-inflammatory effects. A related study found that certain benzimidazole derivatives demonstrated potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. Specifically, a compound structurally similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, outperforming traditional anti-inflammatory drugs like ibuprofen in vivo .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific structural features of the benzimidazole moiety contribute to its interaction with cellular targets involved in cancer progression .

Antimicrobial Properties

The antimicrobial activity of compounds containing benzimidazole scaffolds has been documented in various studies. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring or the piperidine moiety can significantly influence biological activity. For instance:

  • Substituents on the aromatic ring (e.g., methoxy groups) enhance lipophilicity and improve cellular uptake.
  • Variations in the piperidine substituent can affect receptor binding affinity and selectivity.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Study : A recent investigation into related benzimidazole derivatives revealed that modifications led to enhanced anti-inflammatory effects compared to standard treatments, suggesting a promising avenue for drug development .
  • Anticancer Research : In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of breast cancer cells by inducing apoptosis, indicating their potential as chemotherapeutic agents .
  • Antimicrobial Testing : A series of experiments showed that compounds derived from benzimidazole exhibited significant antibacterial activity against resistant strains, highlighting their importance in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the acetamide linkage and dimethoxyphenyl group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Key structural variations among benzimidazole-acetamide derivatives include:

  • Substituents on the aromatic ring : Methoxy (target compound), nitro (6p), chloro (6i), or sulfamoyl (5a) groups.
  • Linker groups: Piperidine (target), triazole (6p), thioether (W1, 5a-c), or quinoline (9j).
  • Secondary pharmacophores : Thiazole (9a), pyrimidine (18), or indole (3ad).

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Core Structure Key Substituents/Linkers Reference
Target Compound Benzimidazole-piperidine N-(2,4-dimethoxyphenyl)acetamide
6p () Benzimidazole-triazole 4-Nitrophenyl, triazole-acetamide
W1 () Benzimidazole-thioacetamide 2,4-Dinitrophenyl, thioether
K-604 () Benzimidazole-piperazine Methylthio-pyridine, ACAT2 inhibition
18 () Pyrimidinone-thiazole 2,4-Dimethoxyphenyl, thioacetamide
Pharmacological Activities
  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., nitro in 6p) show enhanced quorum sensing inhibition. 6p inhibits Pseudomonas aeruginosa LasR-dependent signaling by 68.23% at 250 µM .
  • Anticancer Activity: Quinoline-benzimidazole hybrids (e.g., 9j) demonstrate cytotoxicity via topoisomerase inhibition, though the target compound’s piperidine linker may alter selectivity .

Key Takeaways

  • Structural modifications in similar compounds correlate with activity: electron-withdrawing groups enhance antimicrobial effects, while piperazine/piperidine linkers improve CNS or enzyme targeting .

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of benzimidazole and piperidine, which has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure

The molecular formula for this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3}, with a molecular weight of approximately 342.44 g/mol. The structure includes a benzimidazole moiety linked to a piperidine ring and a dimethoxyphenyl acetamide group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains. A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been documented. A specific derivative demonstrated potent inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 values for NO and TNF-α were reported as 0.86 μM and 1.87 μM, respectively . Furthermore, in vivo studies indicated that this compound outperformed ibuprofen in reducing inflammation in mouse models .

ActivityIC50 (μM)Comparison
NO Production0.86More potent than ibuprofen
TNF-α Production1.87

Anticancer Activity

Benzimidazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the benzimidazole scaffold have been tested against human cancer cell lines, exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Studies

  • Inflammation Model Study : In a study assessing the anti-inflammatory effects of This compound , researchers found that the compound significantly reduced ear edema in xylene-induced inflammation models in mice, suggesting its potential as an effective anti-inflammatory agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that derivatives similar to this compound effectively inhibited biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .

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